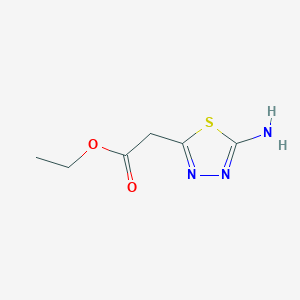

Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate

Description

Historical Context and Development

The discovery of 1,3,4-thiadiazole derivatives traces back to Emil Fischer’s pioneering work in 1882, which laid the foundation for heterocyclic chemistry involving sulfur-nitrogen systems. Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate emerged as a structurally refined derivative in the late 20th century, driven by advancements in synthetic organic chemistry and the demand for bioactive heterocycles. Early synthetic routes involved cyclization reactions of thiosemicarbazides with carboxylic acids, as exemplified by methods using phosphorus pentachloride to form 2-amino-5-substituted-1,3,4-thiadiazoles. The compound gained prominence in pharmaceutical research due to its modular structure, enabling functionalization at the 2- and 5-positions for targeted biological activity.

Classification within Heterocyclic Chemistry

This compound belongs to the 1,3,4-thiadiazole family, characterized by a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. Its classification is further defined by substituents:

- Core structure : 1,3,4-Thiadiazole (C$$2$$N$$2$$S ring).

- Functional groups : Ethyl ester (-COOEt) at position 2 and amino (-NH$$_2$$) at position 5.

Table 1 : Key Structural Features and Their Implications

This hybrid structure bridges electron-deficient heterocycles and ester-based pharmacophores, enabling diverse applications in medicinal and materials chemistry.

Significance in Thiadiazole Research

The compound is a cornerstone in thiadiazole research due to:

- Enzyme Inhibition : It inhibits urease and glutaminase-1 (GLS1), disrupting bacterial survival (e.g., Helicobacter pylori) and cancer cell metabolism.

- Synthetic Versatility : Serves as a precursor for hydrazones, azo compounds, and hybrid molecules with enhanced bioactivity.

- Material Science Applications : Its conjugated π-system and sulfur content contribute to optoelectronic material development.

Recent studies highlight its role in synthesizing polypharmacological agents, such as 5-amino-1,3,4-thiadiazole-isatin hybrids, which exhibit antifungal and antiproliferative properties.

Position within 1,3,4-Thiadiazole Chemistry

Compared to other 1,3,4-thiadiazole derivatives, this compound occupies a unique niche:

- Reactivity : The amino group enhances electrophilic substitution, while the ester allows nucleophilic acyl substitutions.

- Biological Profile : Unlike simpler thiadiazoles (e.g., acetazolamide), its dual functionality enables multi-target engagement, as seen in its simultaneous inhibition of urease and GLS1.

- Structural Analogs : Derivatives with halogens or nitro groups at position 5 show superior antileishmanial activity, underscoring the impact of substituents.

Key Advancements :

- Solid-phase synthesis methods improved yields (>91%) and reduced toxicity.

- Hybridization with glucosides or isatins expanded its therapeutic scope.

This compound exemplifies the convergence of synthetic innovation and biological relevance in modern heterocyclic chemistry.

Properties

IUPAC Name |

ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S/c1-2-11-5(10)3-4-8-9-6(7)12-4/h2-3H2,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRAVYTUHNLCHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80303364 | |

| Record name | ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88124-55-4 | |

| Record name | 88124-55-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158006 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Alkylation of 5-Amino-1,3,4-Thiadiazole-2-Thiol

The most widely reported method involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with ethyl chloroacetate or ethyl bromoacetate in the presence of a base. Key steps include:

- Base Selection : Potassium hydroxide (KOH) or sodium hydroxide (NaOH) deprotonates the thiol group, generating a thiolate ion for nucleophilic attack on the ethyl haloacetate.

- Solvent and Conditions : Reactions are conducted in ethanol under reflux (2–4 hours), yielding the product after extraction and crystallization.

Alternative Alkylation Agents

- Ethyl Bromoacetate : Substituting ethyl bromoacetate for chloroacetate improves reactivity due to bromide’s superior leaving-group ability, though costs may increase.

- Solvent Variations : Dimethylformamide (DMF) enhances reaction rates but complicates purification compared to ethanol.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial processes prioritize scalability and efficiency:

Economic and Environmental Considerations

- Waste Reduction : Solvent recovery systems and catalytic reagents (e.g., triethylamine) lower environmental impact.

- Cost Analysis : Ethyl chloroacetate is preferred over bromoacetate due to lower cost, despite marginally lower yields.

Reaction Mechanism and Side Reactions

Proposed Mechanism

The synthesis proceeds via SN2 nucleophilic substitution :

Common Side Reactions

- Oxidation : Thiol groups may oxidize to disulfides if exposed to air, requiring inert atmospheres.

- Over-Alkylation : Excess ethyl haloacetate leads to di-alkylated by-products, mitigated by stoichiometric control.

Optimization Strategies

Base and Solvent Screening

| Base | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| KOH | Ethanol | 2 | 57 |

| NaOH | Ethanol | 3 | 53.78 |

| Triethylamine | DMF | 1.5 | 62* |

Temperature and Time Dependence

- Reflux vs. Room Temperature : Reflux (78°C) achieves >50% yield in 2 hours, whereas room temperature requires 24 hours for 40% conversion.

- Extended Reflux : Prolonged heating (>4 hours) degrades the product, reducing yields by 15–20%.

Comparative Analysis of Methods

Laboratory vs. Industrial Approaches

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Reactor Type | Batch flask | Continuous flow |

| Purification | Recrystallization | Column chromatography |

| Yield | 53–57% | 60–65% (optimized) |

| Cost Efficiency | Moderate | High |

Challenges and Solutions

- Purity Issues : By-products from over-alkylation are removed via silica gel chromatography.

- Scalability : Transitioning from batch to continuous systems improves consistency and throughput.

Emerging Methodologies and Innovations

Green Chemistry Approaches

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The thiadiazole ring can be reduced to form corresponding dihydro derivatives.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products:

Oxidation: Nitro derivatives of the thiadiazole ring.

Reduction: Dihydro derivatives of the thiadiazole ring.

Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a crucial building block for synthesizing various bioactive molecules. Its derivatives have shown potential in:

- Antimicrobial Activity : Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate exhibits effectiveness against Helicobacter pylori, primarily through urease inhibition. This inhibition decreases ammonia production from urea, impairing the bacterium's survival in acidic environments.

- Anticancer Properties : Studies have demonstrated its ability to inhibit cancer cell proliferation by inducing apoptosis in sensitive cell lines. For instance, derivatives of this compound have shown significant antitumor activity against human tumor cell lines such as SKOV-3 and HL-60 .

Biological Studies

In biological research, this compound is utilized as a probe to study enzyme inhibition and protein-ligand interactions. Its role in inhibiting enzymes like glutaminase-1 (GLS1) is particularly noteworthy as it affects glutamine metabolism critical for cancer cell survival.

Materials Science

This compound can be employed in developing novel materials with unique electronic and optical properties. Its structural features allow for modifications that enhance material performance in various applications.

Industrial Applications

The compound finds utility in synthesizing dyes, pigments, and corrosion inhibitors. Its chemical properties make it suitable for creating products with specific functionalities required in industrial settings.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Antitumor Activity : A study synthesized various thiadiazole derivatives, including this compound, demonstrating significant antitumor activity across multiple human cell lines with an IC50 value indicating effective cytotoxicity against SKOV-3 cells .

- Antimicrobial Efficacy : Research has confirmed its effectiveness against Helicobacter pylori, linking urease inhibition to reduced bacterial survival rates in vitro .

- Cytotoxic Mechanisms : Investigations into the cytotoxic effects revealed that the compound triggers programmed cell death in cancer cell lines while sparing normal cells .

Mechanism of Action

The mechanism of action of ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the thiadiazole ring play crucial roles in binding to the active sites of enzymes, leading to inhibition or modulation of their activity. The compound can also interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate can be compared with other similar compounds, such as:

2-Amino-5-ethyl-1,3,4-thiadiazole: This compound has similar structural features but lacks the ethyl ester group, which affects its reactivity and applications.

2-Amino-5-methyl-1,3,4-thiadiazole: The presence of a methyl group instead of an ethyl ester group results in different chemical properties and biological activities.

2-Amino-5-phenyl-1,3,4-thiadiazole: The phenyl group introduces aromaticity, which can enhance the compound’s stability and interaction with biological targets.

This compound is unique due to the presence of the ethyl ester group, which provides additional sites for chemical modification and enhances its versatility in various applications.

Biological Activity

Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound features a thiadiazole ring, which is known for its bioactive potential. The molecular formula is with a molecular weight of approximately 219.28 g/mol. The presence of both amino and sulfanyl groups contributes to its reactivity and biological interactions.

Inhibition of Enzymes

The primary mechanism by which this compound exerts its biological effects is through the inhibition of specific enzymes:

- Urease Inhibition : This compound has been shown to inhibit urease activity, which is crucial for the survival of Helicobacter pylori, a bacterium associated with gastric ulcers and cancer. By inhibiting urease, the compound decreases ammonia production from urea, thereby affecting the bacterium's ability to thrive in acidic environments.

- Glutaminase Inhibition : this compound also inhibits glutaminase-1, an enzyme involved in the conversion of glutamine to glutamate. This inhibition leads to reduced glutaminolysis, which is particularly relevant in cancer metabolism.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Its ability to inhibit urease makes it particularly effective against Helicobacter pylori infections.

Anticancer Activity

This compound has been evaluated for its cytotoxic effects on several cancer cell lines:

- Cytotoxicity Studies : In vitro studies demonstrated that this compound exhibits antiproliferative effects on pancreatic invasive ductal adenocarcinoma cells and other tumor cell lines such as SKOV-3 (ovarian carcinoma) and HL-60 (leukemia). The IC50 values indicate varying degrees of potency against these cell lines .

Other Biological Effects

The compound has also been studied for its antioxidative properties and neuroprotective effects. These activities are attributed to its ability to modulate oxidative stress pathways and protect neuronal cells from damage .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Antitumor Activity : A study synthesized various derivatives of thiadiazoles, including this compound, demonstrating significant antitumor activity across multiple human cell lines .

- Antimicrobial Efficacy : Another research highlighted its effectiveness against Helicobacter pylori, linking urease inhibition with reduced bacterial survival rates in vitro.

- Cytotoxic Mechanisms : The mechanisms underlying its cytotoxicity were explored through apoptosis assays, indicating that the compound triggers programmed cell death in sensitive cancer cell lines while sparing normal cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate, and how are intermediates characterized?

- Methodological Answer : The compound is synthesized via cyclization of thiosemicarbazide derivatives or alkylation of 5-amino-1,3,4-thiadiazole precursors. For example, one route involves reacting benzoylisothiocyanate with thiosemicarbazide in dry acetonitrile, followed by cyclization to form a key intermediate, which is then alkylated with ethyl cyanoacetate using triethylamine as a catalyst . Another approach uses diethyl malonate as a starting material, followed by functionalization with hydroxylbenzamide groups . Intermediates are characterized via elemental analysis, H NMR (e.g., δ 7.36 ppm for -NH, δ 4.74 ppm for CH groups), and mass spectrometry (e.g., m/z 220 [M+1]) .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer : A combination of spectral and chromatographic methods is critical. H NMR analysis identifies functional groups (e.g., NH, ester CH), while IR spectroscopy confirms carbonyl (C=O) and thiadiazole ring vibrations. Mass spectrometry validates molecular weight, and TLC (using solvent systems like chloroform:ethyl acetate:methanol) monitors reaction progress and purity . Elemental analysis (C, H, N, S) ensures stoichiometric consistency with theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during alkylation or acylation of the 5-amino group?

- Methodological Answer : Yield optimization requires careful control of catalysts, solvents, and temperature. For alkylation, triethylamine is effective in promoting nucleophilic substitution, while polar aprotic solvents (e.g., THF) enhance reactivity. Refluxing for 5–7 hours ensures complete consumption of starting materials, as monitored by TLC. For example, alkylation with ethyl bromoacetate achieved 74% yield under reflux in THF . Post-reaction purification via recrystallization (e.g., acetic acid) removes unreacted reagents .

Q. How do researchers resolve contradictions in spectral data or elemental analysis during characterization?

- Methodological Answer : Discrepancies in spectral or analytical data require cross-validation. For instance, if H NMR signals for NH groups are ambiguous, IR can confirm N-H stretches. Inconsistent elemental analysis (e.g., sulfur content) may indicate incomplete purification; repeating column chromatography or recrystallization with alternative solvents (e.g., DMF/acetic acid mixtures) improves purity . Multi-technique validation (NMR, MS, IR) and independent synthesis replicates reduce interpretation errors .

Q. What strategies are employed to evaluate the biological activity of derivatives, and how are structure-activity relationships (SAR) analyzed?

- Methodological Answer : Derivatives are screened for anticancer, anticonvulsant, or antimicrobial activity using in vitro assays. For example, pro-apoptotic activity is tested via cell cycle arrest studies (e.g., flow cytometry), while anticonvulsant effects are assessed in rodent models. SAR analysis involves systematic variation of substituents (e.g., alkyl chains, benzamide groups) and correlating changes in activity. A study demonstrated that substituting the 5-amino group with hydrophobic moieties enhanced anticancer activity by improving membrane permeability .

Q. How are computational methods integrated into the design of novel derivatives?

- Methodological Answer : Molecular docking and DFT calculations predict binding affinities to target proteins (e.g., kinases). For instance, the thiadiazole core’s electron-rich structure is modeled to interact with DNA or enzyme active sites. Pharmacophore mapping identifies critical functional groups (e.g., ester, amino) for bioactivity. These insights guide the synthesis of derivatives with optimized electronic and steric properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.